H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2
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Overview
Description
The compound H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 is a synthetic peptide derivative. Peptides like this one are often studied for their potential biological activities, including analgesic effects. This particular compound is a derivative of dermorphine, a natural opioid peptide isolated from amphibian skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to thiols using reagents like DTT.
Substitution: Amino acid residues in peptides can be substituted to modify their properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Using different amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities or stability .
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound for developing new peptide synthesis techniques.
Biology:
Receptor Studies: Investigated for its interaction with opioid receptors, providing insights into receptor-ligand binding mechanisms.
Medicine:
Analgesic Research: Studied for its potential as a pain-relieving agent, showing promising results in preclinical trials.
Industry:
Pharmaceutical Development: Potential use in developing new analgesic drugs with fewer side effects compared to traditional opioids.
Mechanism of Action
The compound exerts its effects by interacting with μ-opioid receptors . It mimics the action of endogenous opioid peptides, binding to these receptors and activating them. This leads to the inhibition of pain signals in the nervous system. The presence of D-amino acids in the peptide sequence enhances its stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: Another synthetic derivative of dermorphine with similar analgesic properties.
Dermorphine: The natural heptapeptide from which these derivatives are synthesized.
Uniqueness: H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 is unique due to its specific sequence of amino acids, which provides a balance between potency and stability. The inclusion of D-amino acids enhances its resistance to degradation, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C38H50N10O7 |
---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
N-[2-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43) |
InChI Key |
KNZDISZOYWRMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Origin of Product |
United States |
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